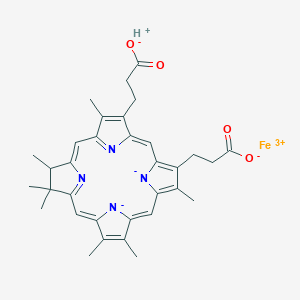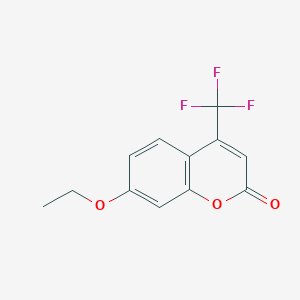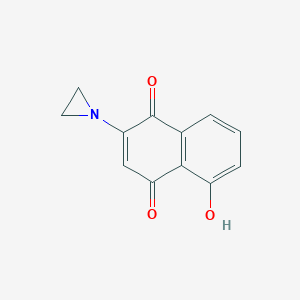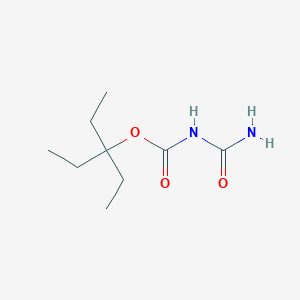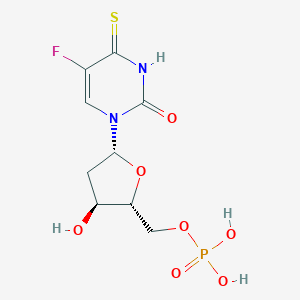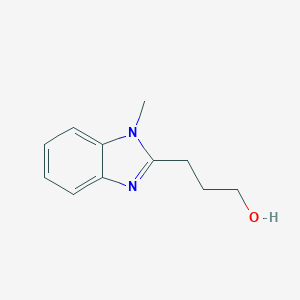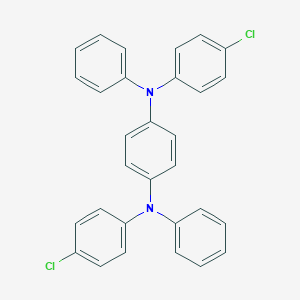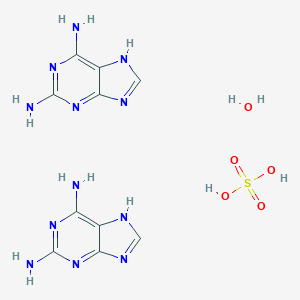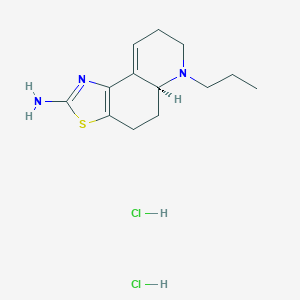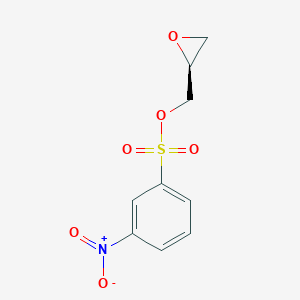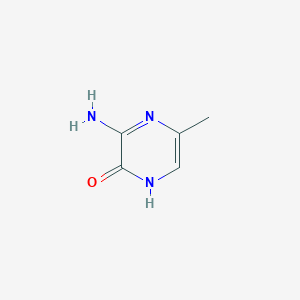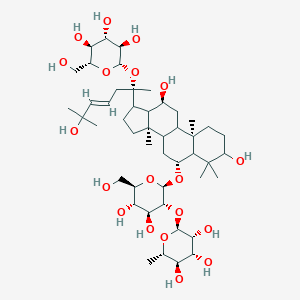
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside, also known as DPPG, is a natural triterpene glycoside that is found in various plant species. It has been extensively studied for its potential therapeutic applications due to its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes such as COX-2 and MMPs.
Biochemical and Physiological Effects:
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the proliferation of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. It has been shown to have a potential role in the treatment of Alzheimer's disease by inhibiting the activity of acetylcholinesterase. It has also been shown to have a potential role in the treatment of diabetes by improving insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside in lab experiments is its natural origin. It is a natural compound that can be easily extracted from various plant species. It is also relatively easy to synthesize in the lab. However, one of the major limitations of using Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside in lab experiments is its low solubility in water. This can make it difficult to administer in certain experiments.
Zukünftige Richtungen
Include further investigation of its potential therapeutic applications, its mechanism of action, and optimization of its synthesis method.
Synthesemethoden
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside can be synthesized from the bark of various plant species such as Aglaia odorata and Dysoxylum binectariferum. The synthesis involves the extraction of the bark, followed by purification and isolation of the compound. The structure of Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside was confirmed by various spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects. It has also been shown to have a potential role in the treatment of Alzheimer's disease and diabetes.
Eigenschaften
CAS-Nummer |
125310-00-1 |
|---|---|
Produktname |
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside |
Molekularformel |
C47H80O19 |
Molekulargewicht |
949.1 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R,17S)-3,12-dihydroxy-17-[(E,2S)-6-hydroxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O19/c1-20-30(52)33(55)36(58)40(61-20)65-38-35(57)32(54)27(19-49)64-42(38)62-25-17-23-22(46(7)15-11-28(51)44(4,5)39(25)46)16-24(50)29-21(10-14-45(23,29)6)47(8,13-9-12-43(2,3)60)66-41-37(59)34(56)31(53)26(18-48)63-41/h9,12,20-42,48-60H,10-11,13-19H2,1-8H3/b12-9+/t20-,21-,22?,23?,24-,25+,26+,27+,28?,29?,30-,31+,32+,33+,34-,35-,36+,37+,38+,39?,40-,41-,42+,45+,46+,47-/m0/s1 |
InChI-Schlüssel |
YZQKYCBDJBBTDZ-WFTANQRUSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3CC4C(C[C@@H](C5[C@@]4(CC[C@@H]5[C@](C)(C/C=C/C(C)(C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(CC=CC(C)(C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(CC=CC(C)(C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |
Synonyme |
dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside majoroside F6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




